C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine
Overview
Description
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine is a chemical compound with the molecular formula C7H10F2N3. It is characterized by the presence of a difluoroethyl group attached to a pyrimidine ring, which is further connected to a methylamine group.
Preparation Methods
One common method includes the use of difluoromethylation reagents, which facilitate the addition of the difluoroethyl group to the pyrimidine core . The reaction conditions often involve the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) and may require catalysts to enhance the reaction efficiency . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the difluoroethyl or methylamine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine include other difluoroethyl-substituted pyrimidines. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of the difluoroethyl and methylamine groups, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKYGFQRDJMXGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1CN)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242441 | |
Record name | 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-04-7 | |
Record name | 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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